5-Ethoxy-6-nitro-1H-indazole
CAS No.:
Cat. No.: VC15970528
Molecular Formula: C9H9N3O3
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O3 |
|---|---|
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | 5-ethoxy-6-nitro-1H-indazole |
| Standard InChI | InChI=1S/C9H9N3O3/c1-2-15-9-3-6-5-10-11-7(6)4-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11) |
| Standard InChI Key | ADTFWBVHEFDJTD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-] |
Introduction
Chemical Identity and Physicochemical Properties
The molecular formula of 5-ethoxy-6-nitro-1H-indazole is C₉H₉N₃O₃, with a molecular weight of 207.19 g/mol. Its structure comprises a bicyclic indazole core substituted with an ethoxy group (-OCH₂CH₃) at position 5 and a nitro group (-NO₂) at position 6 (Figure 1). Key physicochemical properties inferred from analogous compounds include:
| Property | Value |
|---|---|
| Density | ~1.4–1.6 g/cm³ |
| Boiling Point | ~400–430°C |
| Melting Point | Not reported (decomposition likely at high temps) |
| Solubility | Low in water; soluble in DMSO, DMF |
The nitro group contributes to the compound’s electron-deficient aromatic system, enhancing reactivity in nucleophilic substitution reactions, while the ethoxy group introduces steric and electronic effects that modulate solubility and interaction with biological targets .
Synthetic Methodologies
Core Indazole Synthesis
The indazole scaffold is typically constructed via cyclization reactions. For 6-nitro-1H-indazole derivatives, a common route involves:
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Nitration of 1H-indazole: Direct nitration using nitric acid/sulfuric acid mixtures selectively introduces nitro groups at the 5- or 6-position, depending on reaction conditions .
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Ethoxy Group Introduction: Alkylation of the hydroxyl group in 5-hydroxy-6-nitro-1H-indazole with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) yields the ethoxy derivative .
A representative synthesis from involves:
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Step 1: Nitration of 1H-indazole to yield 6-nitro-1H-indazole.
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Step 2: Protection of the indazole nitrogen using a trimethylsilylethoxymethyl (SEM) group.
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Step 3: Ethoxy substitution via nucleophilic aromatic substitution (SNAr) at position 5.
Challenges in Synthesis
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Regioselectivity: Achieving precise substitution at the 5- and 6-positions requires careful control of reaction conditions (e.g., temperature, catalysts) .
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Nitrogen Protection: The indazole’s NH group often necessitates protection (e.g., SEM, Boc) to prevent side reactions during functionalization .
Biological Activities and Mechanisms
Antimicrobial Properties
Analogous nitro-indazole derivatives exhibit broad-spectrum antimicrobial activity. For example:
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3-Chloro-1-(6-nitroindazolyl)ethyl-2-azetidinones showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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The nitro group enhances membrane permeability, while the ethoxy group may reduce cytotoxicity by improving solubility .
Anti-inflammatory Effects
Nitro-indazoles modulate COX-2 and TNF-α pathways:
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6-Nitro-1H-indazole derivatives reduced paw edema in rats by 40–60% at 50 mg/kg doses, comparable to diclofenac .
Industrial and Research Applications
Pharmaceutical Intermediates
5-Ethoxy-6-nitro-1H-indazole serves as a precursor for:
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Kinase Inhibitors: Functionalization at the 1-position yields compounds targeting EGFR and FGFR pathways .
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Antibacterial Agents: Azetidinone and β-lactam derivatives synthesized from nitro-indazoles show promise against multidrug-resistant strains .
Materials Science
The nitro group’s electron-withdrawing properties make it useful in:
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Energetic Materials: Derivatives are explored as stable, high-energy-density compounds.
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Coordination Chemistry: Indazole ligands form complexes with transition metals for catalytic applications .
Comparison with Structural Analogs
The ethoxy group in 5-ethoxy-6-nitro-1H-indazole improves metabolic stability compared to methoxy analogs, as evidenced by longer plasma half-lives in rodent studies .
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